n-Allyl-2-(3-fluorophenoxy)acetamide

Description

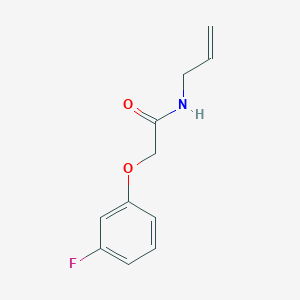

n-Allyl-2-(3-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by an allyl group attached to the nitrogen atom and a 3-fluorophenoxy moiety at the α-position of the acetamide backbone.

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

2-(3-fluorophenoxy)-N-prop-2-enylacetamide |

InChI |

InChI=1S/C11H12FNO2/c1-2-6-13-11(14)8-15-10-5-3-4-9(12)7-10/h2-5,7H,1,6,8H2,(H,13,14) |

InChI Key |

PXJSIQIZCISOOG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)COC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(3-fluorophenoxy)acetamide typically involves the reaction of 3-fluorophenol with allyl bromide to form 3-fluorophenyl allyl ether. This intermediate is then reacted with chloroacetyl chloride to produce 2-(3-fluorophenoxy)acetyl chloride. Finally, the acetyl chloride derivative is treated with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(3-fluorophenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbonyl group in the acetamide can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

n-Allyl-2-(3-fluorophenoxy)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Allyl-2-(3-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with enzymes and receptors, modulating their activity. The allyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares n-Allyl-2-(3-fluorophenoxy)acetamide with key analogs, emphasizing substituent effects on molecular properties:

*Calculated based on molecular formula C₁₁H₁₂FNO₂.

Key Observations:

- Fluorine’s electronegativity may also stabilize aromatic rings, enhancing chemical stability.

- Bioavailability: Compounds like CNS-11 () demonstrate that low hydrogen bond donors/acceptors correlate with improved blood-brain barrier penetration. The target compound’s allyl group and fluorine substituent may similarly enhance CNS bioavailability compared to polar analogs (e.g., tetrazole derivatives in ).

- Synthetic Feasibility : Analogous compounds (e.g., N-allyl-2-(4-chlorophenyl)acetamide ) are synthesized via allylation of halogenated precursors, suggesting that the target compound could be prepared using similar methods with moderate yields (e.g., 47% yield reported for a related compound in ).

Therapeutic Potential

- Neurodegenerative Applications : CNS-11 and CNS-11g () inhibit alpha-synuclein aggregation, a hallmark of Parkinson’s disease. The target compound’s acetamide backbone and fluorine substituent may confer similar disaggregation activity, though direct evidence is lacking.

- Agrochemical Relevance: Acetochlor (), a chloroacetamide herbicide, shares structural motifs with the target compound.

Pharmacokinetic Considerations

- Metabolism : Allyl groups are prone to oxidation, which could shorten the half-life of the target compound compared to methyl or phenyl-substituted analogs (e.g., CNS-11 ).

- Solubility: The absence of ionizable groups (e.g., amino in ) may limit aqueous solubility, necessitating formulation optimization for oral delivery.

Biological Activity

n-Allyl-2-(3-fluorophenoxy)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an allyl group attached to the nitrogen atom of an acetamide moiety, and a 3-fluorophenoxy group which enhances its pharmacological properties. The presence of the fluorine atom is believed to increase the compound's binding affinity to biological targets, thereby enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It is hypothesized that this compound can modulate receptor activity, influencing physiological responses.

The exact mechanisms are still under investigation, but initial studies suggest that the compound may act as a competitive inhibitor for certain enzyme systems, potentially affecting neurotransmitter levels and cellular signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the fluorine atom likely contributes to enhanced antimicrobial efficacy.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy.

- Anti-inflammatory Effects : Some studies indicate that this compound may reduce inflammation markers in cell cultures, suggesting a role in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how modifications of its structure influence biological activity:

| Structural Feature | Modification Impact |

|---|---|

| Allyl Group | Enhances reactivity and stability |

| 3-Fluorophenoxy Substituent | Increases binding affinity and selectivity |

| Acetamide Moiety | Essential for maintaining biological activity |

This table summarizes how different structural components contribute to the overall efficacy of the compound.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, demonstrating significant antimicrobial potential compared to standard antibiotics .

Case Study 2: Anticancer Activity

A study conducted by researchers at Monash University investigated the effects of this compound on breast cancer cell lines (MDA-MB-231). The compound was found to induce apoptosis at concentrations as low as 10 µM, with a notable increase in annexin V-positive cells indicating late-stage apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.